molecular formula C25H42N10O11 B14228187 Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine CAS No. 560114-83-2

Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine

Cat. No.: B14228187
CAS No.: 560114-83-2
M. Wt: 658.7 g/mol
InChI Key: SDFSVQLXOOLOCC-YTFOTSKYSA-N
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Description

Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine is a synthetic peptide composed of repeating units of glycine and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acid is activated using reagents such as carbodiimides or uronium salts and then coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Repetition: Steps 1 and 2 are repeated until the desired peptide sequence is achieved.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems such as Escherichia coli. The peptide is then extracted and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using acids or enzymes.

    Oxidation: Modifying the side chains of amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: Reducing disulfide bonds if present in the peptide structure.

Common Reagents and Conditions

    Hydrolysis: Strong acids like hydrochloric acid or enzymes like proteases.

    Oxidation: Reagents such as hydrogen peroxide or performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.

Major Products Formed

    Hydrolysis: Yields individual amino acids or smaller peptide fragments.

    Oxidation: Produces oxidized amino acids or peptide fragments.

    Reduction: Results in reduced peptides with free thiol groups.

Scientific Research Applications

Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and folding.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential as a therapeutic agent or drug delivery system.

    Industry: Utilized in the production of biomaterials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can mimic natural substrates or inhibitors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-alanine: A simpler dipeptide with similar structural properties.

    L-alanyl-glycine: Another dipeptide with reversed amino acid sequence.

    L-alanyl-L-alanine: A dipeptide composed of two alanine residues.

Uniqueness

Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine is unique due to its repeating sequence of glycine and alanine, which imparts distinct structural and functional properties. This repetitive structure can influence the peptide’s stability, solubility, and interaction with other molecules, making it valuable for various research and industrial applications.

Properties

CAS No.

560114-83-2

Molecular Formula

C25H42N10O11

Molecular Weight

658.7 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C25H42N10O11/c1-11(31-16(36)6-26)21(41)27-7-17(37)32-12(2)22(42)28-8-18(38)33-13(3)23(43)29-9-19(39)34-14(4)24(44)30-10-20(40)35-15(5)25(45)46/h11-15H,6-10,26H2,1-5H3,(H,27,41)(H,28,42)(H,29,43)(H,30,44)(H,31,36)(H,32,37)(H,33,38)(H,34,39)(H,35,40)(H,45,46)/t11-,12-,13-,14-,15-/m0/s1

InChI Key

SDFSVQLXOOLOCC-YTFOTSKYSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CN

Origin of Product

United States

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